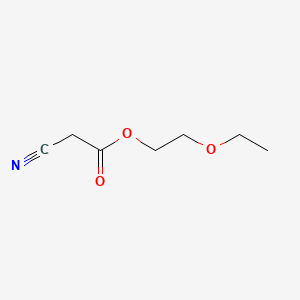

2-Ethoxyethyl cyanoacetate

Übersicht

Beschreibung

2-Ethoxyethyl cyanoacetate is an organic compound with the molecular formula C7H11NO3. It is a colorless liquid that is used as a versatile intermediate in organic synthesis. The compound contains both an ester and a nitrile functional group, making it highly reactive and useful in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 2-ethoxyethanol to yield this compound.

Fischer Esterification: Cyanoacetic acid is esterified with 2-ethoxyethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with 2-ethoxyethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.

Types of Reactions:

Condensation Reactions: this compound can undergo Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated nitriles.

Michael Addition: The compound can participate in Michael addition reactions due to the presence of the nitrile and ester groups.

Hydrogenation: The nitrile group can be hydrogenated to form β-amino esters.

Common Reagents and Conditions:

Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.

Michael Addition: Requires a base like sodium ethoxide or potassium tert-butoxide.

Hydrogenation: Utilizes hydrogen gas and a catalyst such as palladium on carbon.

Major Products:

α,β-Unsaturated Nitriles: Formed from Knoevenagel condensation.

Michael Adducts: Resulting from Michael addition.

β-Amino Esters: Produced through hydrogenation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

2-Ethoxyethyl cyanoacetate is characterized by the following properties:

- Molecular Formula : CHNO

- Molecular Weight : 157.17 g/mol

- Appearance : Colorless liquid with a pleasant odor

The compound contains functional groups such as a nitrile and an ester, which contribute to its reactivity. It can undergo nucleophilic substitution reactions, condensation reactions, and can act as a cyanide donor in various synthetic pathways.

Synthesis of Pharmaceutical Compounds

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Anticonvulsants

- Valproic Acid : A well-known anticonvulsant drug can be synthesized using this compound as a precursor. The reaction involves the nucleophilic attack of the cyano group followed by hydrolysis to yield valproic acid.

Table 1: Overview of Pharmaceutical Compounds Synthesized from this compound

| Compound Name | Application | Synthesis Method |

|---|---|---|

| Valproic Acid | Anticonvulsant | Nucleophilic substitution |

| Allopurinol | Gout treatment | Knoevenagel condensation with triethyl orthoformate |

| Ethyl Cyanoacrylate | Adhesive applications | Reaction with formaldehyde |

Use in Material Science

This compound is also employed in the development of adhesives and coatings due to its ability to polymerize under specific conditions.

Case Study: Tissue Adhesives

Research has shown that alkoxyethyl cyanoacrylate formulations, including those derived from this compound, exhibit favorable properties for use as tissue adhesives in surgical applications. They provide good elasticity and cosmetic results while minimizing local tissue toxicity.

Table 2: Performance Metrics of Tissue Adhesives

| Formulation | Elasticity (MPa) | Cytotoxicity (Cell Viability %) |

|---|---|---|

| Ethoxyethyl Cyanoacrylate | 0.9 | 85 |

| Propoxyethyl Cyanoacrylate | 1.1 | 80 |

| Butoxyethyl Cyanoacrylate | 0.8 | 75 |

Synthesis of Heterocycles

The compound is also utilized in synthesizing various heterocyclic compounds that are essential in medicinal chemistry.

Case Study: Heterocyclic Drug Intermediates

Various heterocycles such as pyrimidines and pyrazoles can be synthesized from this compound through multi-step reactions involving cyclization processes.

Table 3: Heterocycles Derived from this compound

| Heterocycle Type | Example Compound | Application |

|---|---|---|

| Pyrimidine | Trimethoprim | Antibacterial agent |

| Pyrazole | Ethosuximide | Antiepileptic drug |

Wirkmechanismus

The mechanism of action of 2-ethoxyethyl cyanoacetate is primarily based on its ability to participate in nucleophilic addition and substitution reactions. The nitrile and ester groups provide reactive sites for various chemical transformations, enabling the compound to act as an intermediate in the synthesis of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

Ethyl Cyanoacetate: Similar in structure but lacks the ethoxyethyl group, making it less reactive in certain reactions.

Methyl Cyanoacetate: Contains a methyl group instead of an ethoxyethyl group, leading to different reactivity and applications.

2-Methoxyethyl Cyanoacetate: Similar structure but with a methoxyethyl group, which affects its reactivity and use in synthesis.

Uniqueness: 2-Ethoxyethyl cyanoacetate is unique due to the presence of the ethoxyethyl group, which enhances its solubility and reactivity in various chemical reactions compared to its analogs .

Biologische Aktivität

2-Ethoxyethyl cyanoacetate, also known as 2-ethoxyethyl 2-cyanoacetate, is a chemical compound with the molecular formula C7H11NO3. It is synthesized through the esterification of cyanoacetic acid with ethoxyethanol. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science.

The synthesis of this compound involves a controlled reaction between cyanoacetic acid and ethoxyethanol, typically conducted in the presence of a catalyst under specific temperature conditions. The reaction yields a product that can be characterized by various spectroscopic methods, including infrared (IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 157.17 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its toxicity and potential therapeutic applications.

Toxicological Studies

Research indicates that compounds related to cyanoacetates can exhibit significant toxicity. For instance, studies involving similar compounds have shown that they can induce local tissue toxicity and necrosis when applied to biological tissues .

Table 2: Toxicity Assessment of Related Compounds

| Compound | Application Site | Observed Effect |

|---|---|---|

| Ethyl-2-cyanoacrylate | Rabbit brain tissue | Severe superficial cortical necrosis |

| Ethoxyethyl-cyanoacrylate | Subcutaneous pouches | Moderate swelling and necrosis |

The application of ethyl-2-cyanoacrylate on brain tissue demonstrated severe histotoxicity without significant bioadhesion, suggesting that similar derivatives may pose risks when used in medical applications .

Case Studies

A notable case study investigated the effects of ethoxyethyl cyanoacetate on cellular viability. The study found that exposure to this compound resulted in decreased cell survival rates, correlating with increased concentrations of the adhesive used . This suggests that while it may have adhesive properties beneficial for wound closure, it also poses risks for cell viability.

Safety and Regulatory Considerations

According to safety data, this compound is classified under various hazard categories due to its potential toxicity. Regulatory bodies emphasize the importance of proper handling and risk assessment when utilizing this compound in consumer products or industrial applications .

Table 3: Safety Classification

| Hazard Category | Description |

|---|---|

| Skin Irritation | Potential irritant |

| Eye Irritation | Causes serious eye damage |

| Environmental Hazard | Harmful to aquatic life |

Eigenschaften

IUPAC Name |

2-ethoxyethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCLCZMPTREESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186475 | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-77-6 | |

| Record name | 2-Ethoxyethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32804-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032804776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.